molecular formula C11H13BrMgO2 B118964 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide CAS No. 142402-62-8

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide

Cat. No.: B118964
CAS No.: 142402-62-8
M. Wt: 281.43 g/mol
InChI Key: WCSXXSBILKTDEK-UHFFFAOYSA-M
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Description

1-Methylguanosine is a modified nucleoside derived from guanosine, where a methyl group is attached to the nitrogen atom at position 1 of the guanine base. This compound is a significant component in various biological processes, particularly in the modification of transfer RNA (tRNA) molecules. The presence of 1-methylguanosine in tRNA is crucial for the accuracy and efficiency of protein translation, as it helps in the correct decoding of genetic information .

Preparation Methods

1-Methylguanosine can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the methylation of guanosine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields 1-methylguanosine as the primary product .

In industrial settings, the production of 1-methylguanosine may involve more scalable and cost-effective methods. These methods often utilize enzymatic processes, where specific methyltransferase enzymes catalyze the methylation of guanosine. This approach is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

1-Methylguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Methylguanosine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

1-Methylguanosine is part of a broader class of modified nucleosides, including other methylated guanosines such as 7-methylguanosine and 2-methylguanosine. While these compounds share some structural similarities, they differ in their specific methylation sites and biological functions:

The uniqueness of 1-methylguanosine lies in its specific role in tRNA modification and its impact on the accuracy of protein synthesis. Its presence at position 37 of tRNA is particularly important for preventing frameshifting errors and ensuring the proper decoding of genetic information .

Biological Activity

3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, commonly referred to as a Grignard reagent, is significant in organic synthesis due to its ability to form carbon-carbon bonds. This compound is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials. Understanding its biological activity is crucial for assessing its potential applications in medicinal chemistry and other fields.

  • CAS Number: 36637-44-2
  • Molecular Formula: C11_{11}H13_{13}BrMgO2_2
  • Molecular Weight: 281.432 g/mol
  • Structure: The compound features a tetrahydropyran ring, which enhances its stability and selectivity in reactions.

This compound acts primarily as a nucleophile in chemical reactions. Its mode of action involves:

  • Nucleophilic Addition: Reacts with electrophilic carbon atoms, such as those found in carbonyl compounds (aldehydes and ketones), leading to the formation of alcohols.
  • Substitution Reactions: Participates in halogen-metal exchange reactions, which are essential for synthesizing various organic compounds.
  • Coupling Reactions: Forms carbon-carbon bonds with electrophiles, facilitating the synthesis of complex structures.

Biological Activity

While the direct biological activity of this compound is not extensively documented, its role in synthesizing biologically active compounds is noteworthy. The compound has been utilized in the preparation of steroid derivatives, which are known to influence various biochemical pathways related to metabolism and hormonal regulation.

Case Studies

  • Synthesis of Steroidal Derivatives:
    • Research indicates that this Grignard reagent can be employed to synthesize c-2 and c-20-diaryl steroidal derivatives. These derivatives have potential therapeutic applications due to their roles in hormone regulation and metabolic processes.
  • Research on PROTACs:
    • In a study focused on PROTAC (Proteolysis Targeting Chimeras) technology, the compound was utilized as a key intermediate. The synthesis involved using this compound to create ligands that target specific E3 ligases, demonstrating its relevance in drug development strategies aimed at targeted protein degradation.

Applications in Organic Synthesis

The versatility of this compound extends beyond biological applications; it is widely used in:

  • Pharmaceutical Chemistry: As a building block for synthesizing active pharmaceutical ingredients (APIs).
  • Material Science: In the preparation of polymers and advanced materials due to its ability to create complex molecular architectures.

Comparison with Similar Compounds

Compound NameStructure TypeUnique Features
Phenylmagnesium BromideSimple GrignardLacks protecting group; more reactive
4-Methoxyphenylmagnesium BromideMethoxy-substitutedContains methoxy group; different reactivity
4-Bromophenylmagnesium BromideHalogenatedMore reactive; lacks protective features
This compoundTetrahydropyran-protectedEnhanced stability and selectivity

Properties

IUPAC Name

magnesium;2-(phenoxy)oxane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13O2.BrH.Mg/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11;;/h1-2,6-7,11H,4-5,8-9H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSXXSBILKTDEK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C[C-]=C2.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrMgO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142402-62-8
Record name 3-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium bromide, 0.5M in tetrahydrofuran
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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